molecular formula C20H16FN5O3 B2873721 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034562-90-6

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2873721
CAS No.: 2034562-90-6
M. Wt: 393.378
InChI Key: CXNIDQXPBNCXRS-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the class of pyrazoles and pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolopyridine Moiety: : This step may involve cyclization reactions starting from a suitable precursor, such as an aminopyridine derivative, under conditions like oxidative cyclization.

  • Introduction of the Pyrazole Ring: : This can be achieved through cycloaddition reactions where a hydrazine derivative reacts with a β-diketone or equivalent compound.

  • Linking the Aromatic Substituents: : Coupling reactions, such as Suzuki-Miyaura or Stille couplings, can be employed to attach the 4-fluorophenyl group to the pyrazole core.

  • Functionalization of the Carboxamide Group: : Amide bond formation can be accomplished using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimization of reaction conditions to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry approaches, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

  • Reduction: : Reductive amination could be used to modify the carboxamide group.

  • Substitution: : Electrophilic aromatic substitution reactions could modify the 4-fluorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-CPBA (meta-chloroperbenzoic acid) or PCC (pyridinium chlorochromate) can be used.

  • Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: : Reactions can be facilitated by catalysts like palladium or transition metal complexes.

Major Products Formed

Depending on the reaction conditions and reagents used, products can range from oxidized derivatives, reduced forms of the amide group, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives:

Biology

  • Enzyme Inhibition Studies: : It can be used to explore enzyme inhibition mechanisms, particularly involving kinases or other regulatory proteins.

Medicine

  • Drug Development:

Industry

  • Material Science: : Possible uses in the development of advanced materials with unique electronic or photonic properties.

Mechanism of Action

The precise mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects varies based on its application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or other proteins, inhibiting their activity or modifying their function.

  • Pathways Involved: : The compound could influence signaling pathways, particularly those involving kinases or other regulatory molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: : Differing only in the absence of the fluorophenyl group.

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: : Lacking the pyrrolopyridine moiety.

Uniqueness

What sets N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide apart is its combination of structural elements that impart a unique set of chemical reactivity and biological activity profiles, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-25-16(11-15(24-25)12-4-6-13(21)7-5-12)18(27)23-9-10-26-19(28)14-3-2-8-22-17(14)20(26)29/h2-8,11H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIDQXPBNCXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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